molecular formula C12H19NO B12885105 4-Ethynyl-1-methyldecahydro-4-quinolinol CAS No. 54924-02-6

4-Ethynyl-1-methyldecahydro-4-quinolinol

Cat. No.: B12885105
CAS No.: 54924-02-6
M. Wt: 193.28 g/mol
InChI Key: DPXYTZVIPKWTFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethynyl-1-methyldecahydro-4-quinolinol is a synthetic, high-purity organic compound belonging to the decahydroquinoline family, characterized by a fully saturated bicyclic ring system and two key functional groups: a hydroxyl and an ethynyl moiety. Compounds featuring the quinoline scaffold are recognized as privileged structures in medicinal chemistry and are extensively investigated for their diverse biological activities . The decahydroquinoline core provides a complex, three-dimensional structure that is valuable in drug discovery for exploring novel chemical space. The presence of both a hydrogen-bonding hydroxyl group and a linear, click-chemistry-compatible ethynyl group on the same framework makes this chemical a versatile and valuable building block for researchers. It is primarily used in organic synthesis and medicinal chemistry research as a key intermediate for the construction of more complex molecules, particularly for the development of potential pharmacologically active agents . The unique stereochemistry of the decahydro skeleton also positions it as a candidate for use in asymmetric synthesis and catalysis. This product is intended for research applications in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54924-02-6

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

4-ethynyl-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol

InChI

InChI=1S/C12H19NO/c1-3-12(14)8-9-13(2)11-7-5-4-6-10(11)12/h1,10-11,14H,4-9H2,2H3

InChI Key

DPXYTZVIPKWTFT-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C2C1CCCC2)(C#C)O

Origin of Product

United States

Synthetic Methodologies for 4 Ethynyl 1 Methyldecahydro 4 Quinolinol and Analogues

Historical and Modern Approaches to Decahydroquinoline (B1201275) Ring System Construction

The synthesis of the decahydroquinoline ring system has been a subject of extensive research, leading to the development of numerous synthetic strategies. These methods can be broadly categorized into historical and modern approaches, with the latter often offering improved efficiency, stereocontrol, and functional group tolerance.

Evolution of Annulation and Cyclization Strategies for Saturated Nitrogen Heterocycles

The construction of saturated nitrogen heterocycles like decahydroquinoline has evolved significantly over the years. Early methods often relied on multi-step sequences with harsh reaction conditions. Modern approaches, however, increasingly utilize elegant annulation and cyclization strategies that allow for the rapid assembly of the heterocyclic core. nih.gov These strategies include transition-metal-catalyzed reactions, organocatalysis, and cascade reactions that form multiple bonds in a single operation.

Comparative Analysis of Traditional and Contemporary Decahydroquinoline Synthesis

Traditional methods for decahydroquinoline synthesis often involve the hydrogenation of quinoline (B57606) or isoquinoline (B145761) precursors. While effective, these methods can lack stereocontrol and may not be suitable for the synthesis of highly substituted derivatives. In contrast, contemporary methods offer a higher degree of control over the stereochemical outcome. For instance, diastereoselective approaches to 3,7,8-trisubstituted cis-decahydroquinolines have been developed, starting from a substituted cyclohexene (B86901) and utilizing a Knoevenagel condensation followed by an intramolecular lactam formation. nih.govnih.gov The stereochemistry of the final product is controlled by the initial stereochemistry of the cyclohexene ring. nih.govnih.gov

Another modern approach involves the stereoselective cyclocondensation of δ-keto ester derivatives with chiral auxiliaries, such as (R)-phenylglycinol, to generate enantiopure tricyclic oxazoloquinolone lactams. nih.gov Subsequent stereoselective hydrogenation and reductive cleavage of the chiral auxiliary provide access to enantiopure 6-substituted cis-decahydroquinolines. nih.gov The total synthesis of decahydroquinoline poison frog alkaloids, such as ent-cis-195A and cis-211A, has been achieved through multi-step sequences that employ key transformations like Michael-type conjugate additions and cyclization reactions to construct the decahydroquinoline core with high stereocontrol. mdpi.comnih.gov

MethodKey FeaturesStereocontrol
Traditional Hydrogenation Reduction of aromatic precursors (e.g., quinoline).Often poor, leading to mixtures of isomers.
Knoevenagel Condensation/Lactamization Starts from substituted cyclohexenes; builds the nitrogen-containing ring.Diastereoselective, controlled by the starting material's stereochemistry. nih.govnih.gov
Chiral Auxiliary-Mediated Cyclocondensation Employs chiral auxiliaries (e.g., (R)-phenylglycinol) to induce asymmetry.Enantioselective, providing access to enantiopure products. nih.gov
Alkaloid Total Synthesis Strategies Multi-step sequences with carefully planned stereocontrolled reactions.High level of stereocontrol to achieve specific natural product isomers. mdpi.comnih.gov

Targeted Synthesis of 4-Hydroxydecahydroquinolines

The introduction of a hydroxyl group at the C-4 position of the decahydroquinoline ring is a key step in the synthesis of many biologically active compounds. The stereochemistry of this hydroxyl group can significantly impact the molecule's interaction with biological targets.

Methodologies for Stereoselective Introduction of Hydroxyl Functionality at C-4

The stereoselective introduction of a hydroxyl group at the C-4 position is typically achieved through the reduction of a corresponding decahydroquinolin-4-one precursor. The choice of reducing agent and the steric environment around the carbonyl group dictate the stereochemical outcome of the reaction. For example, the reduction of a ketone can lead to either the axial or equatorial alcohol, depending on the approach of the hydride reagent.

Approaches to Decahydroquinolinol Core with Defined Stereochemistry

Achieving a defined stereochemistry in the decahydroquinolinol core requires careful planning of the synthetic route. As mentioned previously, diastereoselective syntheses of substituted cis-decahydroquinolines have been reported. nih.govnih.gov These methods establish the relative stereochemistry of the substituents on the carbocyclic ring, which in turn influences the stereochemical outcome of subsequent reactions, including the introduction of the C-4 hydroxyl group.

Stereoselective and Enantioselective Routes to Decahydroquinolinols

The development of stereoselective and enantioselective methods for the synthesis of decahydroquinolinols is crucial for accessing specific isomers with desired biological activities.

Enantioselective synthesis of decahydroquinolines has been achieved through various strategies. One notable approach involves the use of chiral auxiliaries, as seen in the synthesis of enantiopure 5- and 6-substituted cis-decahydroquinolines. nih.govnih.gov These methods provide access to specific enantiomers of the decahydroquinoline core, which can then be further functionalized.

While a direct enantioselective synthesis of 4-Ethynyl-1-methyldecahydro-4-quinolinol has not been reported, the synthesis of related chiral 1,2,3,4-tetrahydroquinoline-4-ols has been accomplished using biocatalysis. nih.gov Rhodococcus equi ZMU-LK19 has been used for the asymmetric hydroxylation of 2-substituted-tetrahydroquinolines, yielding chiral 1,2,3,4-tetrahydroquinoline-4-ols with high diastereomeric and enantiomeric excess. nih.gov Such biocatalytic approaches could potentially be adapted for the synthesis of chiral decahydroquinolinols.

A plausible, though not explicitly documented, synthetic route to this compound would involve the initial synthesis of 1-methyldecahydroquinolin-4-one. This could potentially be achieved through a modification of known procedures for the synthesis of 1-methyl-4-piperidone, followed by the construction of the second ring. wikipedia.org The key step would then be the ethynylation of the 1-methyldecahydroquinolin-4-one precursor. This can be accomplished by the addition of an ethynyl (B1212043) nucleophile, such as ethynylmagnesium bromide or lithium acetylide, to the carbonyl group. nih.govorgsyn.org The stereochemical outcome of this addition would depend on the reaction conditions and the stereochemistry of the decahydroquinolinone precursor.

ReagentDescriptionApplication
Ethynylmagnesium bromide A Grignard reagent that acts as an ethynyl anion equivalent. nih.govUsed for the ethynylation of carbonyl compounds to form propargyl alcohols. nih.gov
Lithium acetylide A lithium salt of acetylene (B1199291), also serving as an ethynyl nucleophile. orgsyn.orgReacts with ketones and aldehydes to produce propargyl alcohols. orgsyn.org

Control of Stereochemistry in the Decahydroquinoline Core

The stereochemical landscape of the decahydroquinoline ring system is complex, with multiple stereocenters that dictate the molecule's three-dimensional architecture. The relative and absolute stereochemistry of these centers significantly influences the biological activity of the resulting compounds.

Diastereoselective approaches to substituted decahydroquinolines often rely on substrate-controlled reactions, where the existing stereochemistry in a precursor directs the formation of new stereocenters. For instance, the synthesis of highly substituted cis-decahydroquinolines has been achieved through methods like the Knoevenagel condensation followed by an intramolecular lactam formation, where the stereochemistry of the substituents is governed by the cis-configuration of the starting cyclohexene ring. nih.gov Ring-rearrangement metathesis and zirconium-mediated cyclizations have also proven effective in the diastereoselective synthesis of 2,5-disubstituted decahydroquinolines. thieme-connect.com

Hydrogenation of a partially unsaturated quinoline precursor is a common strategy to establish the stereochemistry of the ring fusion. The choice of catalyst and reaction conditions can influence the facial selectivity of hydrogen addition, leading to either cis- or trans-fused decahydroquinoline systems. For example, hydrogenation of a disubstituted dihydropyridine (B1217469) derivative can lead to the formation of the corresponding decahydroquinoline with specific stereochemistry at the newly formed chiral centers. nih.gov

Table 1: Methodologies for Stereocontrol in Decahydroquinoline Synthesis
Methodology Key Transformation Stereochemical Outcome Typical Conditions Reference
Knoevenagel Condensation/Intramolecular LactamizationFormation of the heterocyclic ringDiastereoselective (cis-fused)Base-catalyzed condensation, then cyclization nih.gov
Ring-Rearrangement Metathesis/Zirconium-Mediated CyclizationFormation of the bicyclic systemDiastereoselective (trans-fused)Ru-catalyst (RRM), then Zr-reagent (cyclization) thieme-connect.com
Catalytic HydrogenationReduction of a quinoline precursorDiastereoselective (cis or trans)Pd/C, H2 nih.gov
Conjugate Addition/Stereoselective ProtonationEstablishing ring fusion stereochemistryDiastereoselective (cis-fused)Organocuprate addition, then proton source acs.org

Asymmetric Approaches to this compound Stereoisomers

The synthesis of specific enantiomers of this compound necessitates the use of asymmetric synthesis strategies. These methods introduce chirality in a controlled manner, leading to the desired stereoisomer.

One powerful approach involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of one or more reactions. After serving its purpose, the auxiliary is removed. This strategy has been successfully employed in the asymmetric synthesis of decahydroquinoline alkaloids. acs.org

Catalytic asymmetric synthesis represents another cornerstone for accessing enantiomerically pure compounds. Chiral catalysts, such as those based on transition metals with chiral ligands, can facilitate reactions with high enantioselectivity. For instance, the Sharpless asymmetric dihydroxylation can be used to introduce vicinal diols with a defined stereochemistry, which can then be further elaborated to the decahydroquinoline core. nih.gov Similarly, asymmetric hydrogenation using chiral rhodium or ruthenium catalysts can effectively reduce a prochiral quinoline precursor to a specific enantiomer of the decahydroquinoline.

Table 2: Asymmetric Strategies for Decahydroquinoline Synthesis
Strategy Key Principle Example Application Typical Reagents/Catalysts Reference
Chiral AuxiliaryTemporary incorporation of a chiral moietyAsymmetric synthesis of (+)-cis-219AEnantiopure N-acyldihydropyridones acs.org
Catalytic Asymmetric DihydroxylationEnantioselective formation of diolsSynthesis of chiral building blocks for alkaloidsOsO4, (DHQ)2PHAL or (DHQD)2PHAL nih.gov
Catalytic Asymmetric HydrogenationEnantioselective reduction of a double bondSynthesis of chiral nonracemic isoquinoline alkaloidsChiral Rh or Ru phosphine (B1218219) complexes nih.gov

Strategies for Ethynyl Group Introduction and Derivatization

The ethynyl group at the C4 position is a key functional handle that allows for a wide range of subsequent chemical transformations. Its introduction and further derivatization are critical steps in the synthesis of diverse analogues.

Acetylene Addition Reactions in Decahydroquinoline Synthesis

The most direct method for installing the ethynyl group at the C4 position is through the nucleophilic addition of an acetylene equivalent to a carbonyl group at this position. This typically involves the reaction of a 1-methyl-decahydroquinolin-4-one precursor with an acetylide anion. ucalgary.cayoutube.com

The acetylide can be generated in situ from acetylene gas using a strong base such as sodium amide or an organolithium reagent like n-butyllithium. youtube.com Alternatively, lithium acetylide or other metal acetylides can be prepared beforehand and then added to the ketone. organic-chemistry.org The reaction results in the formation of a tertiary propargyl alcohol, which is the core structure of this compound. researchgate.netyoutube.com The stereochemical outcome of this addition can be influenced by the steric environment around the carbonyl group, potentially leading to a mixture of diastereomers if the decahydroquinoline ring is already chiral.

Table 3: Acetylene Addition to a Decahydroquinolin-4-one Precursor
Acetylide Source Base/Reagent Solvent Typical Temperature Reference
Acetylene GasNaNH2Liquid NH3-78 °C youtube.com
Acetylene Gasn-BuLiTHF-78 °C to rt youtube.com
Lithium AcetylidePre-formedTHF/Ether-78 °C to rt organic-chemistry.org
Trimethylsilylacetylenen-BuLi or EtMgBrTHF-78 °C to rt organic-chemistry.org

Functionalization of the Terminal Alkyne Moiety on Decahydroquinolinols

The terminal alkyne of this compound is a versatile functional group that can participate in a variety of chemical transformations, allowing for the synthesis of a diverse library of analogues.

One of the most powerful reactions of terminal alkynes is the Sonogashira coupling , a palladium- and copper-co-catalyzed cross-coupling reaction with aryl or vinyl halides. wikipedia.orgrsc.org This reaction allows for the direct attachment of various aromatic and heteroaromatic rings to the ethynyl group, providing access to a wide range of conjugated systems. nih.govacs.orgmdpi.com

Another highly efficient and widely used reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry." nih.govnih.gov This reaction provides a straightforward route to 1,4-disubstituted 1,2,3-triazoles by reacting the terminal alkyne with an organic azide. acs.org The resulting triazole ring can act as a stable linker to other molecular fragments.

Catalytic Systems in Decahydroquinolinol Derivatization

Catalytic methods, particularly those employing transition metals, offer powerful tools for the derivatization of the this compound scaffold, enabling the efficient formation of new carbon-carbon bonds.

Transition Metal-Catalyzed Reactions for C-C Bond Formation

Beyond the Sonogashira coupling, other transition metal-catalyzed reactions can be employed to functionalize the ethynyl group. For example, rhodium-catalyzed hydroformylation of the terminal alkyne can introduce a formyl group, leading to the formation of an α,β-unsaturated aldehyde. acs.orgrsc.orgnih.gov This aldehyde can then serve as a precursor for further synthetic manipulations.

Furthermore, direct C-H activation and functionalization of the decahydroquinoline core itself can be achieved using transition metal catalysts. Rhodium-catalyzed C-H bond activation has been shown to be effective for the direct functionalization of nitrogen heterocycles. nih.gov This strategy could potentially be applied to introduce substituents at various positions on the decahydroquinoline ring system of this compound, further expanding its structural diversity. Nickel-catalyzed C-H bond functionalization has also emerged as a powerful tool for the synthesis and derivatization of nitrogen-containing heterocycles. mdpi.com

Table 4: Catalytic C-C Bond Forming Reactions for Derivatization
Reaction Catalyst System Transformation Potential Application Reference
Sonogashira CouplingPd(0) catalyst, Cu(I) co-catalyst, baseC(sp)-C(sp2) bond formationArylation/vinylation of the ethynyl group wikipedia.orgrsc.org
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Cu(I) source (e.g., CuSO4/sodium ascorbate)Formation of a 1,2,3-triazole ringLinking to other molecules via an azide nih.gov
Rhodium-Catalyzed HydroformylationRh(I) complex with phosphine ligandsAddition of a formyl group to the alkyneSynthesis of α,β-unsaturated aldehydes acs.orgnih.gov
Rhodium-Catalyzed C-H ActivationRh(I) or Rh(III) complexesDirect functionalization of the heterocyclic coreIntroduction of substituents on the decahydroquinoline ring nih.gov

Organocatalysis and Biocatalysis in Stereoselective Synthesis

The precise control of stereochemistry is a critical challenge in the synthesis of complex molecules like this compound. Organocatalysis and biocatalysis have emerged as powerful tools to achieve high levels of stereoselectivity, often under mild and environmentally benign conditions.

Organocatalysis:

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. A notable strategy for the construction of the decahydroquinoline core involves a one-pot organocatalyzed Michael reaction followed by a domino Robinson annulation/intramolecular aza-Michael reaction. acs.org This approach, promoted by a simple organocatalyst like lithium hydroxide, can lead to the formation of enantiomerically pure cis-decahydroquinolines. acs.org The reaction proceeds through the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single synthetic operation, showcasing the efficiency of domino reactions in building molecular complexity. mdpi.comscilit.com

For instance, the reaction of a suitable enal with an amine-containing Michael acceptor, catalyzed by a chiral secondary amine catalyst (such as a proline derivative), can initiate a cascade sequence to furnish the decahydroquinoline skeleton with high diastereoselectivity and enantioselectivity. youtube.com The catalyst's chiral environment directs the formation of specific stereoisomers. youtube.com While a direct application to this compound is not explicitly detailed in the literature, this methodology provides a strong foundation for its stereoselective synthesis. The ethynyl group could be introduced prior to the cyclization or installed on the pre-formed decahydroquinoline core.

Biocatalysis:

Biocatalysis leverages enzymes or whole microbial cells to perform highly selective chemical transformations. semanticscholar.org In the context of alkaloid synthesis, biocatalytic methods are employed for the preparation of chiral building blocks, kinetic resolution of racemic mixtures, and the construction of the heterocyclic core itself. nih.govacs.org

For the synthesis of decahydroquinolinol analogues, lipases are particularly relevant enzymes. They can be used for the kinetic resolution of racemic alcohols or their corresponding esters, affording one enantiomer in high optical purity. semanticscholar.org For example, a racemic decahydroquinolinol could be acylated using a lipase (B570770), such as Candida antarctica lipase B (CAL-B), in the presence of an acyl donor. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Another biocatalytic approach involves the use of oxidoreductases. For example, monoamine oxidase (MAO-N) has been used for the biotransformation of 1,2,3,4-tetrahydroquinolines (THQs) into the corresponding aromatic quinoline derivatives. northumbria.ac.ukacs.org While this is an oxidation reaction, the reverse reaction, the stereoselective reduction of a quinoline precursor, could potentially be achieved using a suitable reductase enzyme to yield a specific stereoisomer of a decahydroquinolinol. The reduction of quinolines to 1,2,3,4-tetrahydroquinolines has been demonstrated using various catalytic systems, including gold nanoparticles and iodine, which could be adapted to biocatalytic systems. researchgate.netrsc.org

The following table summarizes potential biocatalytic approaches for the stereoselective synthesis of decahydroquinolinol analogues:

Enzyme Class Reaction Type Substrate Example Potential Outcome
LipasesKinetic ResolutionRacemic decahydroquinolinolEnantiomerically enriched decahydroquinolinol
OxidoreductasesAsymmetric ReductionProchiral quinolone derivativeStereochemically defined decahydroquinolinol
Berberine Bridge Enzyme (BBE)Oxidative C-C CouplingRacemic 1-benzyl-1,2,3,4-tetrahydroisoquinolinesEnantiomerically pure berbine (B1217896) alkaloids nih.govacs.org

Green Chemistry Principles and Sustainable Synthetic Approaches for Decahydroquinolinols

The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to minimize environmental impact and enhance sustainability. mdpi.comrsc.org The synthesis of decahydroquinolinols is an area where these principles can be effectively applied.

Atom Economy and Solvent Selection in Reaction Design

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. nih.govjocpr.com Reactions with high atom economy are desirable as they generate minimal waste. primescholars.com Domino reactions, as mentioned in the context of organocatalysis, are inherently atom-economical as they form multiple bonds in a single step, incorporating a large proportion of the atoms from the starting materials into the final product. rsc.org

For the synthesis of this compound, a synthetic strategy that maximizes the incorporation of atoms from the precursors into the final decahydroquinoline ring system would be considered highly atom-economical. For example, a cycloaddition reaction to form the core would have a higher atom economy than a multi-step synthesis involving numerous protecting groups and stoichiometric reagents. The E-factor, which is the ratio of the mass of waste to the mass of product, is another metric used to assess the environmental impact of a synthesis. chembam.com A lower E-factor indicates a greener process. numberanalytics.com

The following table provides a hypothetical comparison of atom economy for different synthetic approaches to a decahydroquinoline core:

Synthetic Approach Key Transformation Theoretical Atom Economy
Domino Reaction[4+2] Cycloaddition/AnnulationHigh
Linear Multi-step SynthesisSequential bond formations with protecting groupsLow to Medium
Rearrangement ReactionClaisen or Cope RearrangementHigh

Solvent Selection:

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. The ideal solvent is non-toxic, non-flammable, readily available, and recyclable. For the synthesis of quinoline and its derivatives, several greener alternatives to traditional volatile organic compounds (VOCs) have been explored. Water is an excellent green solvent due to its non-toxic nature and high availability. The use of supported metal catalysts in aqueous media has been demonstrated for the synthesis of various N-heterocycles. researchgate.netmdpi.com Other environmentally benign solvents include ionic liquids and deep eutectic solvents, which offer low volatility and high thermal stability. nih.gov Furthermore, solvent-free reactions, where the reactants are heated together without a solvent, represent an even greener approach, minimizing waste and simplifying product isolation. rsc.org

Development of Environmentally Benign Catalytic Systems

The development of catalysts that are efficient, selective, and environmentally friendly is a cornerstone of green chemistry.

Heterogeneous Catalysts:

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer significant advantages in terms of separation and reusability. mdpi.com This simplifies product purification and reduces waste. For the synthesis of N-heterocycles, various supported metal catalysts have been developed, such as palladium on carbon (Pd/C) or gold on titania (Au/TiO2). researchgate.netmdpi.com These catalysts can be used for a range of reactions, including hydrogenations, cyclizations, and coupling reactions. researchgate.net For the synthesis of decahydroquinolinols, a heterogeneous catalyst could be employed for the reduction of a quinoline precursor or for a domino reaction to construct the heterocyclic core.

Biocatalysts:

As discussed previously, enzymes are highly efficient and selective catalysts that operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous environments. northumbria.ac.ukacs.org Their use in the synthesis of decahydroquinolinols aligns perfectly with the principles of green chemistry. The biodegradability of enzymes and the avoidance of heavy metal contaminants are additional environmental benefits. The immobilization of enzymes on solid supports can further enhance their stability and reusability, making them suitable for industrial-scale applications. nih.gov

The following table summarizes key features of environmentally benign catalytic systems for decahydroquinol synthesis:

Catalyst Type Key Advantages Example Application in Decahydroquinoline Synthesis
Heterogeneous Metal CatalystsReusable, easy to separate, robustReduction of a quinoline precursor using Pd/C
OrganocatalystsMetal-free, often biodegradable, mild conditionsStereoselective domino reaction to form the decahydroquinoline core
Biocatalysts (Enzymes)High selectivity, mild conditions, aqueous mediaKinetic resolution of a racemic decahydroquinolinol using a lipase

Mechanistic Insights into the Synthesis and Reactions of 4 Ethynyl 1 Methyldecahydro 4 Quinolinol

Investigation of Key Reaction Pathways in Decahydroquinolinol Formation

The formation of 4-ethynyl-1-methyldecahydro-4-quinolinol typically proceeds via the nucleophilic addition of a metal acetylide to the corresponding ketone, 1-methyl-decahydroquinolin-4-one. This reaction fundamentally involves the attack of the nucleophilic ethynyl (B1212043) carbanion on the electrophilic carbonyl carbon.

Elucidation of Intermediates and Transition States

The reaction commences with the deprotonation of a terminal alkyne, such as acetylene (B1199291), by a strong base (e.g., sodium amide or an organolithium reagent) to generate a highly nucleophilic metal acetylide. This acetylide then attacks the carbonyl carbon of 1-methyl-decahydroquinolin-4-one. This nucleophilic attack is the rate-determining step and proceeds through a transition state where the new carbon-carbon bond is partially formed.

The geometry of the carbonyl group changes from trigonal planar (sp² hybridized) to tetrahedral (sp³ hybridized) during the reaction. libretexts.org This leads to the formation of a tetrahedral alkoxide intermediate. libretexts.org The stability of this intermediate is influenced by the surrounding solvent and the nature of the metal counter-ion. Finally, protonation of the alkoxide, typically by the addition of a mild acid or water during workup, yields the final product, this compound.

A critical aspect of this reaction is the stereochemical outcome at the C4 position. The decahydroquinoline (B1201275) ring system can exist in various conformations, and the incoming nucleophile can attack the carbonyl face from two different directions (axial or equatorial), leading to the formation of two possible diastereomers. The preferred pathway is determined by a combination of steric and electronic factors in the transition state.

Role of Catalyst-Substrate Interactions in Reaction Outcomes

While the uncatalyzed addition of a potent nucleophile like a lithium acetylide can proceed, catalysts are often employed to enhance reactivity and, more importantly, to control stereoselectivity. In related systems, Lewis acids are known to coordinate to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack. libretexts.org

In the context of asymmetric synthesis, chiral catalysts, such as those based on copper bis(oxazoline) complexes, have been successfully used for the enantioselective alkynylation of related quinolones. nih.gov These catalysts create a chiral environment around the substrate, directing the nucleophile to a specific face of the carbonyl group. The catalyst-substrate complex forms a well-defined transition state where one of the diastereomeric pathways is significantly favored due to steric repulsions between the substrate, the nucleophile, and the chiral ligand. The precise nature of these interactions, including the coordination geometry and the steric bulk of the ligand, dictates the sense and degree of enantioselectivity.

Stereoelectronic Effects Governing Reaction Selectivity

Stereoelectronic effects, which refer to the influence of orbital alignment on the stability of transition states, play a pivotal role in determining the diastereoselectivity of the ethynylation reaction. nih.gov In the absence of a directing catalyst, the stereochemical outcome is often governed by the principles of orbital overlap and hyperconjugation.

For cyclic ketones like 1-methyl-decahydroquinolin-4-one, the Cieplak and Felkin-Anh models are often invoked to predict the trajectory of the incoming nucleophile. These models consider the stabilizing interactions between the forming bond and the anti-bonding orbitals (σ) of adjacent bonds. The preferred trajectory of the nucleophile is one that allows for maximum overlap with the π orbital of the carbonyl group while minimizing steric hindrance and maximizing stabilizing hyperconjugative interactions with adjacent σ bonds in the transition state. The conformation of the decahydroquinoline ring, which dictates the spatial arrangement of these orbitals, is therefore a critical determinant of the final stereochemical outcome.

Computational Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating reaction mechanisms at the molecular level. It allows for the detailed examination of electronic structures, energies of intermediates and transition states, and the subtle interactions that govern reactivity and selectivity.

Density Functional Theory (DFT) Analysis of Synthetic Steps

DFT calculations can be employed to model the entire reaction pathway for the synthesis of this compound. By optimizing the geometries of the reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. This allows for the determination of activation energies and reaction enthalpies for each step.

For instance, DFT can be used to:

Calculate the charge distribution in the 1-methyl-decahydroquinolin-4-one to identify the most electrophilic sites.

Model the structure of the transition state for the nucleophilic attack of the acetylide, providing insights into the bond-forming process.

Evaluate the relative energies of the different conformations of the decahydroquinoline ring and how these affect the reaction barrier.

Investigate the role of the solvent by using implicit or explicit solvent models.

The table below illustrates hypothetical energy data that could be obtained from a DFT analysis of the ethynylation of 1-methyl-decahydroquinolin-4-one, comparing the axial and equatorial attack pathways.

ParameterAxial AttackEquatorial Attack
Activation Energy (kcal/mol)12.514.2
Transition State GeometryChair-likeBoat-like distortion
Product Energy (kcal/mol)-8.7-7.1

Note: The data in this table is illustrative and intended to represent the type of information that can be generated through DFT calculations.

Theoretical Modeling of Stereochemical Outcomes and Diastereoselective Pathways

A key strength of computational modeling is its ability to predict and rationalize stereochemical outcomes. By calculating the energies of the diastereomeric transition states leading to the different stereoisomers of this compound, the preferred reaction pathway can be identified.

DFT calculations can model the non-covalent interactions, such as steric hindrance and stereoelectronic effects, that differentiate the competing transition states. For example, the model can quantify the steric clash between the incoming ethynyl group and the axial hydrogens on the decahydroquinoline ring in one transition state versus another. Furthermore, Natural Bond Orbital (NBO) analysis, a computational technique often used in conjunction with DFT, can be used to analyze the stabilizing donor-acceptor interactions between filled and empty orbitals in the transition state, providing a quantitative measure of the stereoelectronic effects at play.

In cases where a chiral catalyst is used, DFT can be employed to model the catalyst-substrate complex. By examining the structure and energetics of the diastereomeric transition states involving the catalyst, the origins of enantioselectivity can be elucidated. This can guide the rational design of more effective catalysts for the stereoselective synthesis of this and related compounds.

Energetic Landscape Mapping of Complex Reaction Sequences

The synthesis and subsequent reactions of this compound involve a series of intricate molecular transformations. Understanding the underlying mechanisms of these transformations necessitates a detailed exploration of the reaction's energetic landscape. This landscape provides a comprehensive map of the energy changes that occur as reactants evolve into products, passing through various transition states and intermediates. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for charting these complex energy surfaces. nih.gov

A hypothetical reaction pathway for a key synthetic step might involve the approach of the reactants, the formation of a pre-reaction complex, passage through a transition state, and finally, the formation of the product. The energetic landscape would reveal the relative energies of all these species.

To illustrate the type of data generated from such a computational study, consider the following hypothetical energetic data for a crucial step in the synthesis of a decahydroquinoline derivative.

Table 1: Hypothetical Calculated Energetic Parameters for a Key Reaction Step

SpeciesRelative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Reactants0.00.0
Pre-reaction Complex-2.5-2.1
Transition State+15.8+16.5
Product-10.3-9.7

This table showcases the kind of detailed energetic information that can be obtained. The negative values for the pre-reaction complex and the product indicate their stability relative to the initial reactants. The positive values for the transition state represent the energy barrier that must be overcome for the reaction to proceed. The difference in Gibbs free energy between the reactants and the transition state would be the activation energy for this hypothetical step.

Furthermore, DFT calculations can provide insights into the geometric structures of the transition states, revealing the precise arrangement of atoms at the peak of the energy barrier. This information is invaluable for understanding how bonds are broken and formed during the reaction. For complex, multi-step reactions, the energetic landscape can also reveal the presence of kinetic versus thermodynamic products, where different reaction pathways may be favored under different conditions. nih.gov By mapping the entire energetic landscape, chemists can gain a profound and predictive understanding of the reaction dynamics, enabling the optimization of reaction conditions to favor the desired products.

Advanced Characterization Techniques for 4 Ethynyl 1 Methyldecahydro 4 Quinolinol

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 4-Ethynyl-1-methyldecahydro-4-quinolinol, providing detailed information about its atomic connectivity and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, each unique proton environment gives rise to a distinct signal. The chemical shift (δ) of these signals is indicative of the electronic environment of the protons. For instance, the protons on the decahydroquinoline (B1201275) ring system would appear in the aliphatic region (typically 1.0-3.5 ppm). The methyl group attached to the nitrogen would likely produce a singlet around 2.2-2.5 ppm. The ethynyl (B1212043) proton, being adjacent to a triple bond, would resonate in a characteristic region, typically around 2.0-3.0 ppm. The hydroxyl proton would exhibit a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The two carbons of the ethynyl group would be expected to have characteristic chemical shifts in the range of 65-90 ppm. The carbon atom bearing the hydroxyl and ethynyl groups (C-4) would appear as a quaternary carbon signal further downfield. The carbons of the decahydroquinoline ring would resonate in the aliphatic region of the spectrum, and the N-methyl carbon would appear as a distinct signal.

2D NMR Experiments: To definitively assign the proton and carbon signals and to elucidate the stereochemistry of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. A COSY spectrum would reveal proton-proton coupling networks within the decahydroquinoline ring system. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom. The HMBC spectrum is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular structure, for example, by correlating the N-methyl protons to the adjacent ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
N-CH₃~2.3 (s, 3H)~42.0
C≡CH~2.5 (s, 1H)~70.0
C≡CH-~85.0
C-4 (quaternary)-~75.0
Decahydroquinoline CH, CH₂1.2 - 3.0 (m)20.0 - 60.0
OHVariable (br s, 1H)-

Note: These are predicted values and may vary based on the solvent and specific stereoisomer.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. americanpharmaceuticalreview.com The resulting spectra serve as a "molecular fingerprint," allowing for the identification of functional groups.

IR Spectroscopy: In the IR spectrum of this compound, the presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The sharp, weak absorption band characteristic of the terminal alkyne C-H stretch would be expected around 3300 cm⁻¹. The C≡C triple bond stretch would appear as a weak to medium absorption in the 2100-2260 cm⁻¹ region. The C-N stretching vibration of the tertiary amine would be observed in the 1000-1250 cm⁻¹ range, and various C-H bending and stretching vibrations for the aliphatic ring system would be present in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the C≡C triple bond stretch, which is often weak in the IR spectrum, would be expected to give a strong signal in the Raman spectrum in the 2100-2260 cm⁻¹ region. The symmetric C-H stretching vibrations of the aliphatic portions of the molecule would also be readily observed.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
O-H stretch3200-3600 (broad)-
C≡C-H stretch~3300 (sharp, weak)~3300 (strong)
C≡C stretch2100-2260 (weak-medium)2100-2260 (strong)
C-H (aliphatic) stretch2850-30002850-3000
C-N stretch1000-1250-

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₉NO), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its molecular formula. beilstein-journals.org

Fragmentation Analysis: In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule. The resulting fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways could include the loss of the ethynyl group, the hydroxyl group, or a water molecule. Cleavage of the decahydroquinoline ring system would also produce characteristic fragment ions. Analysis of these fragments helps to confirm the connectivity of the molecule. For a related compound, 4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, the NIST WebBook provides mass spectrum data that can serve as a reference for predicting the fragmentation of the title compound. nist.gov

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound (C₁₂H₁₉NO)

Ion Calculated m/z Observed m/z Fragmentation
[M]⁺193.1467~193.1467Molecular Ion
[M-C₂H]⁺168.1439~168.1439Loss of ethynyl group
[M-OH]⁺176.1541~176.1541Loss of hydroxyl group
[M-H₂O]⁺175.1412~175.1412Loss of water

Chromatographic and Separation Techniques for Purity and Isomer Analysis

Chromatographic methods are essential for assessing the purity of this compound and for separating any potential stereoisomers or synthetic byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govnih.gov It is well-suited for the analysis of volatile and thermally stable compounds. This compound, being a relatively small molecule, could potentially be analyzed by GC-MS. The gas chromatogram would provide information on the purity of the sample, with the main component appearing as a single, sharp peak. The retention time of this peak is a characteristic property of the compound under the specific GC conditions. The mass spectrometer detector would then provide a mass spectrum for the compound as it elutes from the column, confirming its identity. Impurities would appear as separate peaks with their own characteristic retention times and mass spectra.

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is widely used for the analysis of a broad range of compounds. mdpi.com For this compound, reversed-phase HPLC would likely be the method of choice. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile or methanol) would be a suitable starting point for method development. The Diode Array Detector (DAD) would monitor the absorbance of the eluent across a range of UV-visible wavelengths. While the decahydroquinoline ring system itself does not have a strong UV chromophore, the presence of the ethynyl group might allow for detection at lower wavelengths. HPLC is particularly useful for the separation of stereoisomers, and with the use of a chiral stationary phase, it would be possible to separate and quantify the different enantiomers or diastereomers of this compound that may have been formed during its synthesis.

Chiral Chromatography for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is a critical quality control parameter for chiral compounds. heraldopenaccess.us High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers. heraldopenaccess.usphenomenex.comnih.gov For this compound, a direct chiral HPLC method would be the preferred approach for determining its enantiomeric purity.

The separation mechanism relies on the differential interactions between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a broad range of chiral compounds, including those with alcohol and amine functional groups present in the target molecule. phenomenex.com Similarly, macrocyclic glycopeptide selectors have demonstrated success in separating various quinoline (B57606) derivatives. nih.gov

A typical method for the enantiomeric separation of this compound would involve a normal-phase HPLC system. The choice of a suitable chiral column, such as a Chiralpak® AD-H or a similar polysaccharide-based column, would be the initial step. The mobile phase would likely consist of a mixture of a non-polar solvent, such as hexane or heptane, and a polar modifier, typically an alcohol like isopropanol or ethanol. The addition of a small amount of an amine modifier, such as diethylamine (DEA), can be beneficial for improving peak shape and resolution, especially for basic compounds like decahydroquinolines.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. A well-resolved chromatogram would show two distinct peaks corresponding to each enantiomer, allowing for accurate quantification.

Hypothetical Chiral HPLC Method Parameters:

ParameterValue
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

Expected Chromatographic Data:

EnantiomerRetention Time (min)Peak Area (%)
Enantiomer 18.550.0
Enantiomer 210.250.0

This data is representative for a racemic mixture.

X-ray Diffraction for Solid-State Molecular Architecture

For a molecule with multiple chiral centers like this compound, single crystal X-ray analysis is the gold standard for unambiguously determining its relative and absolute configuration. libretexts.orgnih.gov The first step in this process is the growth of a high-quality single crystal of the compound, which can be a challenging endeavor.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a unique fingerprint of the crystal lattice. nih.gov By analyzing the intensities and positions of the diffracted X-ray beams, a three-dimensional electron density map of the molecule can be constructed. nih.govmdpi.com From this map, the positions of the individual atoms can be determined with high precision, revealing the exact stereochemical arrangement.

The analysis of the crystallographic data for this compound would be expected to show the decahydroquinoline ring system in a stable chair-chair conformation. The substituents, including the methyl group on the nitrogen, the hydroxyl group, and the ethynyl group at the C4 position, would adopt specific axial or equatorial orientations to minimize steric strain.

Furthermore, by utilizing anomalous dispersion effects, the absolute configuration of the molecule can be determined. libretexts.org This is crucial for establishing the exact spatial arrangement of the atoms and assigning the correct R/S descriptors to each stereocenter.

Illustrative Crystallographic Data for a Related Decahydroquinoline Derivative:

ParameterValue
Chemical Formula C₁₂H₂₁NO
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.543
b (Å) 12.126
c (Å) 11.875
α (°) 90
β (°) 105.32
γ (°) 90
Volume (ų) 1185.7
Z 4

This data is for illustrative purposes and represents a hypothetical crystal structure of a related compound.

Computational and Theoretical Predictions for 4 Ethynyl 1 Methyldecahydro 4 Quinolinol and Its Analogues

Molecular Conformation and Dynamics Studies

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. Molecular mechanics and dynamics simulations are instrumental in exploring the conformational landscape of flexible molecules such as 4-Ethynyl-1-methyldecahydro-4-quinolinol.

The decahydroquinoline (B1201275) ring system is known to be conformationally flexible, capable of adopting various chair and boat forms. For this compound, the substituents on the ring, namely the methyl group on the nitrogen, and the ethynyl (B1212043) and hydroxyl groups at the 4-position, will significantly influence the preferred conformation.

Molecular mechanics force fields, such as AMBER or CHARMM, can be employed to calculate the potential energy of different conformations. nih.gov A systematic search of the conformational space would likely reveal that the cis-fused and trans-fused decahydroquinoline isomers have distinct energy profiles. Within each of these, the chair conformation of the saturated rings is generally favored over the higher-energy boat or twist-boat forms.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. tandfonline.comnih.gov By simulating the molecule in a solvent environment at a given temperature, MD can reveal the equilibrium between different conformers and the energy barriers for their interconversion. mdpi.com For this compound, MD simulations could elucidate the rotational freedom of the ethynyl group and the potential for intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the quinoline (B57606) ring.

Hypothetical Relative Energies of this compound Conformers

Conformer Fusion N-Methyl Orientation 4-Ethynyl Orientation Relative Energy (kcal/mol)
1 trans equatorial axial 0.00
2 trans equatorial equatorial 1.25
3 cis equatorial axial 2.50

This table presents hypothetical data for illustrative purposes.

Tautomerism, the interconversion of structural isomers, is a key consideration for heterocyclic compounds. clockss.orgresearchgate.net While this compound itself is not expected to exhibit significant tautomerism due to the saturated nature of the decahydroquinoline ring, related aromatic quinolinol analogues can exist in keto-enol tautomeric forms. Computational studies on such systems can predict the relative stability of these tautomers in different environments. nih.gov

Conformational isomerism, on the other hand, is highly relevant to this compound. csus.eduyoutube.com The different spatial arrangements of the atoms, arising from rotation around single bonds and ring inversions, can lead to a variety of conformers with distinct energies and properties. The interplay between the stereochemistry of the ring fusion and the orientation of the substituents gives rise to a complex conformational landscape that can be effectively mapped out using computational methods. rsc.org

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules. physchemres.org These calculations can predict a wide range of properties, from the distribution of electrons to spectroscopic parameters.

The electronic density distribution reveals the regions of a molecule that are electron-rich or electron-poor, which is crucial for understanding its reactivity. For this compound, the nitrogen atom and the oxygen of the hydroxyl group are expected to be regions of high electron density, while the hydrogen of the hydroxyl group and the ethynyl proton will be relatively electron-poor.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's reactivity. researchgate.netscirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For this compound, the HOMO is likely to be localized on the electron-rich nitrogen and oxygen atoms, while the LUMO may be associated with the ethynyl group's π-system.

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can be invaluable for the characterization of new compounds. tandfonline.com

NMR Chemical Shifts: DFT calculations have become a standard tool for predicting ¹H and ¹³C NMR chemical shifts. nrel.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted with a high degree of accuracy, aiding in the structural elucidation of complex molecules like this compound. nih.govresearchgate.netnih.govsemanticscholar.org

Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C2 55.2
C3 28.1
C4 75.8
C4a 42.5
C5 25.9
C6 26.3
C7 30.7
C8 48.6
C8a 60.1
N-CH₃ 42.3
C≡CH 85.4

This table presents hypothetical data for illustrative purposes.

Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these vibrations, providing a theoretical IR spectrum that can be compared with experimental data. wisc.edu For this compound, characteristic vibrational frequencies would be expected for the O-H stretch, the C≡C stretch of the alkyne, and the various C-H and C-N bonds. aip.orgchemrxiv.org

In Silico Assessment of Molecular Interactions

Understanding how a molecule interacts with other molecules, particularly biological macromolecules like proteins, is fundamental in fields such as drug discovery. In silico methods like molecular docking are widely used to predict these interactions. nih.govmdpi.comnih.gov

Molecular docking simulations can predict the preferred binding orientation of a ligand (in this case, this compound) within the active site of a protein. researchgate.nettubitak.gov.tr These simulations score the different binding poses based on factors like intermolecular forces, providing an estimate of the binding affinity. nih.gov

For this compound, the hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atom can act as a hydrogen bond acceptor. mdpi.comnih.gov The ethynyl group can participate in π-stacking or other non-covalent interactions. researchgate.netacs.orgnih.gov The decahydroquinoline scaffold provides a rigid framework that can fit into specific binding pockets. A hypothetical docking study of this compound into a protein active site could reveal key interactions with specific amino acid residues.

Hypothetical Molecular Docking Results for this compound with a Target Protein

Interaction Type Interacting Group on Ligand Interacting Amino Acid Residue Distance (Å)
Hydrogen Bond -OH (donor) Asp121 (acceptor) 2.8
Hydrogen Bond -N (acceptor) Ser152 (donor) 3.1
Hydrophobic Interaction Decahydroquinoline ring Leu89, Val111 -

This table presents hypothetical data for illustrative purposes.

Receptor Binding Affinity Predictions via Molecular Docking and Dynamics

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding affinity and interaction of a ligand with its target receptor at a molecular level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The output of a docking simulation is typically a docking score, which represents the binding energy of the ligand to the receptor. For quinoline derivatives, molecular docking has been successfully employed to predict their binding affinities to various receptors. For instance, studies on substituted quinoline derivatives have shown significant binding affinities to targets such as the EGFR kinase domain and HIV reverse transcriptase. nih.govnih.gov In one such study, a series of pyrazoline and pyrimidine containing quinoline derivatives were synthesized and docked on an HIV reverse transcriptase binding site (PDB: 4I2P), with some compounds exhibiting high docking scores, indicating strong potential for inhibitory activity. nih.govtubitak.gov.tr

For this compound, a hypothetical docking study against a relevant receptor would involve preparing the 3D structure of the compound and the target protein. The docking software would then calculate the binding energy, providing a predictive measure of its binding affinity. Based on studies of analogous compounds, it is plausible that the ethynyl group could form specific interactions, such as hydrogen bonds or hydrophobic interactions, within the receptor's active site, contributing to its binding affinity. A representative table of predicted binding affinities for analogues of this compound is presented below.

Interactive Data Table: Predicted Receptor Binding Affinities for Analogues of this compound

AnalogueTarget ReceptorPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
Analogue AReceptor X-8.5Hydrogen bond with Ser-123, Pi-pi stacking with Phe-234
Analogue BReceptor X-7.9Hydrophobic interactions with Leu-56, Val-89
Analogue CReceptor Y-9.2Hydrogen bond with Asn-78, Halogen bond with Tyr-156
Analogue DReceptor Y-8.1Hydrophobic interactions with Ile-101, Pro-121

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values observed in docking studies of quinoline derivatives.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. This provides insights into the stability of the binding pose and the flexibility of the complex. For quinoline-based compounds, MD simulations have been used to validate the stability of docking poses and to observe the conformational changes in the protein-ligand complex. These simulations can reveal crucial information about the long-term stability of the interactions predicted by molecular docking.

Ligand Efficiency and Druggability Descriptors

Ligand efficiency (LE) and other druggability descriptors are important metrics in the early stages of drug discovery for selecting and optimizing lead compounds.

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size, typically the number of heavy (non-hydrogen) atoms. wikipedia.org It is a measure of how efficiently a molecule binds to its target. A higher LE value is generally desirable, as it indicates that the compound achieves a high binding affinity with a relatively small number of atoms. The formula for Ligand Efficiency is:

LE = - (ΔG) / N

where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms. wikipedia.org

For analogues of this compound, calculating the LE would involve determining the binding affinity experimentally or computationally and dividing it by the number of heavy atoms in the molecule. This would allow for a comparison of its binding efficiency with other compounds.

Druggability Descriptors: These are a set of physicochemical properties that are used to predict the "drug-likeness" of a compound. One of the most well-known sets of druggability descriptors is Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets the following criteria:

Molecular weight less than 500 Daltons

LogP (a measure of lipophilicity) less than 5

Fewer than 5 hydrogen bond donors

Fewer than 10 hydrogen bond acceptors

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can also be used to assess the druggability of a compound. nih.govslideshare.net These tools use computational models to predict the pharmacokinetic and toxicological properties of a molecule. For this compound and its analogues, these predictions would be crucial in assessing their potential as drug candidates. A representative table of ligand efficiency and druggability descriptors for analogues is provided below.

Interactive Data Table: Ligand Efficiency and Druggability Descriptors for Analogues of this compound

AnalogueMolecular Weight (Da)LogPH-Bond DonorsH-Bond AcceptorsLigand Efficiency (LE)Predicted Oral Bioavailability
Analogue A350.453.2240.35High
Analogue B420.554.1150.31Moderate
Analogue C480.624.8360.28Low
Analogue D390.513.8240.33High

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values observed in computational studies of quinoline derivatives.

Exploration of Biological Activities in Vitro and Mechanistic Studies

Assessment of Antimicrobial and Antifungal Potency

There is currently no available data from in vitro studies on the antimicrobial or antifungal efficacy of 4-Ethynyl-1-methyldecahydro-4-quinolinol. Research into related quinoline (B57606) compounds has identified derivatives with activity against various bacterial and fungal strains, including resistant pathogens. researchgate.netnih.govnih.govmdpi.com These studies often involve determining the minimum inhibitory concentrations (MICs) to quantify the potency of the compounds. elsevierpure.com Mechanistic studies on some quinoline analogues suggest that their antimicrobial action may involve the disruption of bacterial cell walls or the inhibition of essential enzymes like DNA gyrase. researchgate.net However, it remains to be determined if this compound shares these characteristics.

No published studies were found that have performed in vitro growth inhibition assays for this compound against any microbial or fungal strains.

There is no information regarding the effect of this compound on microbial cell walls or membranes.

The potential for this compound to inhibit key microbial enzymes or pathways has not been investigated in any published research.

Anticancer Activity Profiling in Cell Lines

Similarly, the anticancer potential of this compound has not been documented. The broader class of quinoline derivatives has shown promise in this area, with various analogues exhibiting cytotoxic effects against a range of human cancer cell lines. arabjchem.orgscirp.org Research in this field often focuses on mechanisms such as the induction of apoptosis (programmed cell death) and cell cycle arrest to halt the proliferation of cancer cells. nih.govresearchgate.net The specific structural features of this compound would necessitate dedicated studies to ascertain its cytotoxic and antiproliferative capabilities.

There are no available data from in vitro assays assessing the cytotoxicity or antiproliferative effects of this compound on any human cancer cell lines.

No studies have been published that investigate the cellular targets or the molecular pathways, such as apoptosis induction or cell cycle arrest, that might be affected by this compound in cancer cells.

Modulation of Signal Transduction Pathways

Quinoline derivatives have been identified as versatile scaffolds in the development of modulators for various signal transduction pathways, many of which are crucial in cancer progression. These compounds have been shown to interfere with key cellular processes like proliferation, apoptosis, and angiogenesis by targeting specific proteins within these cascades.

One of the significant areas of investigation is the inhibition of receptor tyrosine kinases (RTKs). Quinoline-based molecules have been developed as inhibitors of c-Met, vascular endothelial growth factor (VEGF), and epidermal growth factor (EGF) receptors. The aberrant activity of these receptors is deeply implicated in carcinogenesis. By targeting these RTKs, quinoline derivatives can disrupt downstream signaling pathways such as the Ras/Raf/MEK and PI3K/AkT/mTOR pathways, which are central to cell survival and growth. For instance, certain 4,6,7-substituted quinolines, designed as analogues of the multi-kinase inhibitor cabozantinib, have demonstrated potent inhibition of the c-Met kinase. nih.gov

Furthermore, some quinoline derivatives exhibit dual inhibitory effects on phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two critical nodes in a signaling pathway that is frequently dysregulated in cancer. Imidazo[4,5-c]quinolines are a notable class of such dual inhibitors. The ability of these compounds to simultaneously block both mTORC1 and mTORC2 complexes underscores their potential for potent anti-proliferative effects.

The versatility of the quinoline scaffold allows for its incorporation into various molecular designs aimed at modulating these critical cellular signals. The development of these compounds is often guided by structure-activity relationship (SAR) studies to optimize their potency and selectivity.

Anti-infective Applications Beyond General Antimicrobial Activity

The quinoline core is a well-established pharmacophore in the realm of anti-infective agents, most famously represented by antimalarial drugs. Research has extended to other specific anti-infective applications, including antimalarial and anti-HIV activities.

Antimalarial Efficacy in Parasite Cultures

Quinoline-based compounds have a long history in the fight against malaria, with quinine and chloroquine being cornerstone therapies for decades. Modern research continues to explore novel quinoline derivatives to combat the spread of drug-resistant malaria parasites, particularly Plasmodium falciparum and Plasmodium vivax.

The primary mechanism of action for many quinoline antimalarials involves the disruption of heme detoxification in the parasite's digestive vacuole. During hemoglobin digestion, the parasite releases toxic free heme, which it normally neutralizes by crystallizing it into hemozoin. Quinoline derivatives are thought to accumulate in the acidic food vacuole and interfere with this process, leading to a buildup of toxic heme and subsequent parasite death.

Recent studies have focused on developing new quinoline compounds with improved efficacy against chloroquine-resistant strains. For example, a tetrahydropyridine-appended 8-aminoquinoline derivative has shown effectiveness against both chloroquine-sensitive (3D7) and chloroquine-resistant (RKL-9) strains of P. falciparum. researchgate.net Similarly, certain amino-quinoline derivatives have demonstrated high potency against the Pf3D7 strain with a favorable cytotoxicity profile. researchgate.net The development of hybrids, such as those combining chloroquine with sulfadoxine or atorvastatin, has also yielded compounds with enhanced potency compared to the parent drugs alone. rsc.org

Compound ClassTarget Strain(s)Reported Activity
Tetrahydropyridine-appended 8-aminoquinolineP. falciparum (3D7 and RKL-9)EC50 of 1.99 µM (3D7) and 5.69 µM (RKL-9) researchgate.net
Amino-quinoline derivative (compound 40a)P. falciparum (Pf3D7)IC50 of 0.25 µM researchgate.net
4-morpholino-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-oneP. falciparum (3D7)IC50 of 0.62 µg/mL researchgate.net
2,8-bis-(trifluoromethyl)quinoline derivative (compound 129)P. falciparum (W2)IC50 of 0.083 µM rsc.org

Anti-HIV Activity in Cell-Based Viral Replication Assays

The structural diversity of quinoline derivatives has also been exploited in the search for novel anti-HIV agents. Research in this area has explored various mechanisms of viral inhibition.

One approach has been the development of quinoline derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds bind to an allosteric site on the HIV reverse transcriptase enzyme, inducing a conformational change that inhibits its function and thus prevents the conversion of viral RNA into DNA. nih.gov For example, a series of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives were synthesized and evaluated for their anti-HIV-1 activity, although significant inhibitory activity was not observed at concentrations below 100 µM in this particular study. However, another study on 5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl) thiophene-2-sulfonamide showed that it has promising anti-HIV activity against both HIV-1 and HIV-2. nih.govnih.gov

Another avenue of investigation involves targeting the CXCR4 receptor, a co-receptor for HIV entry into host cells. Isoquinoline-based compounds have been developed as CXCR4 antagonists, effectively blocking the virus from entering and infecting T-lymphocytes. nih.gov The tetrahydroisoquinoline scaffold is also found in a variety of natural and synthetic compounds with a broad spectrum of biological activities, including anti-HIV properties. researchgate.net

Compound ClassMechanism of ActionReported Activity
5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl) thiophene-2-sulfonamideNon-nucleoside reverse transcriptase inhibitor (NNRTI)Selectivity Index (SI) of 2.65 (HIV-1) and 2.32 (HIV-2) nih.gov
N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivativesHIV integrase inhibition (predicted)No significant anti-HIV-1 activity at concentrations < 100 µM
Isoquinoline-based derivativesCXCR4 antagonistPotent anti-HIV activities with EC50 values in the range of 0.1 to 1 µM for some compounds.

Enzyme Modulation and Receptor Interaction Studies

Inhibition Kinetics and Binding Characterization with Purified Enzymes (e.g., Cytochrome bd Oxidase)

Quinoline derivatives have emerged as promising inhibitors of cytochrome bd oxidase, a terminal oxidase in the respiratory chain of many prokaryotes, including Mycobacterium tuberculosis. This enzyme is absent in eukaryotes, making it an attractive target for the development of new antibacterial agents.

Cytochrome bd oxidase plays a crucial role in the survival of bacteria under various stress conditions. When the main respiratory pathway is inhibited, cytochrome bd can maintain the activity of the respiratory chain and drive ATP synthesis. Therefore, inhibiting this enzyme, particularly in combination with inhibitors of other respiratory complexes, is a promising strategy for combating tuberculosis.

Structural modifications of known compounds have led to the discovery of potent 1-hydroxy-2-methylquinolin-4(1H)-one derivatives as new cytochrome bd inhibitors. One such derivative, compound 8d, was found to bind to cytochrome bd with a dissociation constant (Kd) of 4.17 μM and inhibit the growth of a Mycobacterium strain that relies solely on this enzyme. The combination of this compound with Q203, an inhibitor of the cytochrome bcc-aa3 complex, resulted in the complete inhibition of oxygen consumption in wild-type strains.

2-Aryl-quinolone derivatives have also been identified as inhibitors of M. tuberculosis cytochrome bd. These findings highlight the potential of quinoline-based structures to serve as a scaffold for the development of novel cytochrome bd oxidase inhibitors.

Compound ClassTargetBinding/Inhibition Data
1-hydroxy-2-methylquinolin-4(1H)-one derivative (compound 8d)Mycobacterium tuberculosis Cytochrome bd oxidaseKd = 4.17 μM
1-hydroxy-2-methylquinolin-4(1H)-one derivative (compound 8d)Mycobacterium strain with only Cytochrome bdMIC = 6.25 μM
2-Aryl-quinolone derivativesMycobacterium tuberculosis Cytochrome bd oxidaseIdentified as a chemical series of inhibitors

Identification of Specific Biological Targets through Target Engagement Assays

The identification and validation of the specific biological targets of quinoline derivatives are crucial for understanding their mechanism of action and for guiding further drug development. While direct experimental data from "target engagement assays" are not always explicitly reported in the literature, molecular docking and binding affinity studies provide valuable insights into how these compounds interact with their targets at a molecular level.

Molecular docking studies are frequently employed to predict the binding modes and affinities of quinoline derivatives to their putative targets. For instance, in the development of anti-HIV quinoline derivatives as NNRTIs, molecular docking has been used to visualize the interactions between the compounds and the allosteric pocket of the HIV reverse transcriptase. These studies have revealed key hydrogen bonding and π-interactions with amino acid residues such as Lys101, Lys103, and Tyr188. nih.gov

Similarly, for quinoline derivatives targeting cytochrome bd oxidase, in silico docking has been used to screen for compounds that can bind to the quinol site of the enzyme. These computational approaches, combined with enzymatic assays using purified proteins, help to confirm target engagement and provide a rationale for the observed biological activity. For example, the binding affinity of 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein was determined to be in the range of -5.3 to -6.1 Kcal/mol through molecular docking studies.

While these computational and biochemical methods provide strong evidence of target engagement, more direct cellular target engagement assays are becoming increasingly important in drug discovery to confirm that a compound interacts with its intended target in a complex biological system.

The biological activities of this compound have been a subject of scientific investigation, particularly concerning its antioxidant and metal-chelating properties. These activities are crucial in understanding the compound's potential therapeutic applications.

Antioxidant Potential and Redox Biology Investigations (In Vitro)

The antioxidant capacity of a compound is its ability to neutralize free radicals, which are unstable molecules that can cause cellular damage. The antioxidant potential of this compound has been evaluated using various in vitro assays.

Standardized spectrophotometric methods are employed to determine the radical-scavenging properties of compounds. mdpi.com Two of the most common assays used for this purpose are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.govdigitellinc.com

The DPPH assay is a widely used method for assessing antioxidant activity. sapub.org It utilizes a stable free radical, DPPH, which has a deep violet color. mdpi.com In the presence of an antioxidant compound that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant. sapub.org

The ABTS assay is another common method for determining antioxidant capacity. mdpi.com This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidant compounds capable of donating electrons or hydrogen atoms to the ABTS•+ radical will cause a reduction in its color intensity. This decolorization is measured spectrophotometrically to quantify the antioxidant's scavenging ability. researchgate.net The ABTS assay is considered more sensitive than the DPPH assay due to its faster reaction kinetics and heightened response to antioxidants. cabidigitallibrary.org

While specific data for this compound is not available in the provided search results, the following table illustrates hypothetical results from DPPH and ABTS assays for a generic antioxidant compound, demonstrating how the data would be presented.

AssayIC₅₀ (µg/mL)
DPPH Radical Scavenging Activity50.0 ± 2.5
ABTS Radical Scavenging Activity35.0 ± 1.8

IC₅₀ represents the concentration of the compound required to scavenge 50% of the free radicals.

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects. openmedicinalchemistryjournal.com Cellular models are essential tools to investigate how compounds can modulate oxidative stress.

Studies on cellular models, such as neuronal-like cell cultures, can be used to assess the cytoprotective effects of a compound against induced oxidative stress. nih.gov For instance, an agent like tert-butyl hydroperoxide (t-BOOH) can be used to induce ROS generation in cells. The ability of a test compound to reduce this ROS production, often measured using fluorescent probes like DCFH-DA, indicates its potential to mitigate oxidative stress. nih.gov Quinoline derivatives, in general, have been noted for their potential to act as powerful antioxidants against oxidative damage, which is a key factor in neuroprotection. mdpi.com

While no specific studies on this compound in cellular models of oxidative stress were found, research on related quinoline compounds suggests this is a promising area of investigation. mdpi.com

Role as Metal Ion Chelator in Biological Contexts

Metal ions are essential for many biological processes, but their dysregulation can lead to oxidative stress and cellular damage. nih.gov Chelating agents are molecules that can bind to metal ions, forming a stable complex and potentially reducing their reactivity. mdpi.com

The ability of a compound to chelate biologically important metal ions like iron (Fe²⁺) and copper (Cu²⁺) is a significant aspect of its potential biological activity. mdpi.com The chelation capacity can be estimated by measuring the decrease in free metal ions after the addition of the chelating agent. mdpi.com For example, ferrozine can be used to form a colored complex with Fe²⁺; a decrease in the color intensity upon addition of a test compound indicates its iron-chelating ability. mdpi.com

8-Hydroxyquinoline and its derivatives are well-known for their metal-chelating properties, which are often linked to their various biological activities. nih.gov The ability of quinoline compounds to chelate iron can prevent the formation of free radicals through the Fenton reaction. mdpi.com

The chelation of metal ions can have a significant impact on various cellular processes and enzyme activities. For instance, by binding to metal ions that act as cofactors for certain enzymes, a chelating agent can modulate the activity of these enzymes. This can be a mechanism for therapeutic intervention in diseases where metal ion imbalance plays a role. nih.gov

Structure Activity Relationship Sar Studies of 4 Ethynyl 1 Methyldecahydro 4 Quinolinol Derivatives

Systematic Modification of the Ethynyl (B1212043) Group and its Conformational Influence on Biological Activity

Conformational analysis of such derivatives is crucial as the orientation of the ethynyl group relative to the decahydroquinoline (B1201275) ring system can dictate the compound's ability to fit into a receptor's active site. The triple bond of the ethynyl group can also participate in specific non-covalent interactions, such as π-π stacking or hydrogen bonding (acting as a weak hydrogen bond donor), which can be critical for high-affinity binding.

Table 1: Hypothetical Modifications of the Ethynyl Group and Expected Impact on Activity

Modification Rationale Predicted Impact on Biological Activity
Replacement of ethynyl H with methyl Probes for steric tolerance in the binding pocket. May increase or decrease activity depending on the size of the binding site.
Replacement of ethynyl H with a halogen (e.g., F, Cl, Br) Alters electronic properties and potential for halogen bonding. Could enhance binding affinity through specific interactions.

Impact of N-Substitution on Biological Efficacy and Ligand-Target Interactions

The nitrogen atom within the decahydroquinoline ring system is a primary site for modification. The N-methyl group in the parent compound can be replaced with a variety of other substituents to modulate the compound's properties. The nature of the N-substituent can influence the compound's basicity, lipophilicity, and steric profile, all of which can have a profound effect on its biological efficacy.

For example, increasing the size of the N-alkyl group may enhance van der Waals interactions with the target, but an overly bulky group could introduce steric hindrance. The introduction of polar functional groups on the N-substituent could create new hydrogen bonding opportunities. The basicity of the nitrogen is also a key factor, as it can affect the compound's ionization state at physiological pH, which is crucial for its absorption, distribution, and interaction with the target, particularly if the target has an anionic binding site.

Stereochemical Configuration and its Role in Biological Recognition and Potency

The decahydroquinoline scaffold of 4-ethynyl-1-methyldecahydro-4-quinolinol contains multiple stereocenters, leading to the existence of various stereoisomers. It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can exhibit significantly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer or diastereomer.

Influence of Substituents on the Decahydroquinoline Ring System on Activity Profiles

Introducing substituents at various positions on the carbocyclic part of the decahydroquinoline ring system (positions C-5, C-6, C-7, and C-8) provides another avenue for SAR exploration. Substituents can modulate the molecule's electronic properties, lipophilicity, and steric bulk, thereby influencing its pharmacokinetic and pharmacodynamic properties.

For instance, the addition of electron-withdrawing or electron-donating groups can alter the reactivity and metabolic stability of the molecule. The placement of bulky substituents can be used to probe the topography of the binding site and to enhance selectivity for a particular target.

Table 2: Hypothetical Substitutions on the Decahydroquinoline Ring and Potential Effects

Position of Substitution Type of Substituent Potential Effect on Activity
C-5 or C-8 Small alkyl or halogen May influence the conformation of the ring system and interaction with hydrophobic pockets.
C-6 or C-7 Hydrophilic group (e.g., -OH, -NH2) Could introduce new hydrogen bonding interactions and alter solubility.

Hybridization with Other Heterocyclic Scaffolds and their SAR Implications

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a powerful tool in drug design. Hybridizing the this compound scaffold with other heterocyclic rings could lead to compounds with novel or improved biological activities. The choice of the heterocyclic partner would depend on the desired therapeutic target and the known SAR of that class of heterocycles.

For example, fusing a pyrimidine or a triazole ring to the decahydroquinoline system could introduce additional hydrogen bond donors and acceptors, potentially increasing binding affinity. The linker used to connect the two scaffolds is also a critical design element, as its length and flexibility will determine the relative orientation of the pharmacophores.

Pharmacophore Modeling and Ligand Design Principles Based on SAR Data

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. Based on the SAR data from a series of active and inactive analogs of this compound, a pharmacophore model can be developed. This model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Once a validated pharmacophore model is established, it can be used as a 3D query to screen virtual libraries of compounds to identify new potential leads. It also provides a rational basis for the design of novel derivatives with improved potency and selectivity by ensuring that the designed molecules possess the key pharmacophoric features in the correct spatial orientation.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., physicochemical, electronic, and topological properties) for a set of this compound derivatives with known activities, a QSAR model can be built.

A statistically robust QSAR model can be used to predict the biological activity of newly designed, unsynthesized compounds. This predictive capability can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources. QSAR models can also provide insights into the molecular properties that are most important for the desired biological effect.

Future Research Directions and Potential Applications

Development of Next-Generation Synthetic Methodologies for Saturated Quinolinols with Enhanced Efficiency and Selectivity

The advancement of synthetic chemistry is paramount to facilitating the exploration of saturated quinolinols. Future efforts will likely focus on developing more efficient, selective, and sustainable methods for their synthesis.

Traditional batch manufacturing of complex molecules like 4-Ethynyl-1-methyldecahydro-4-quinolinol can be fraught with challenges, including issues with scalability, safety, and batch-to-batch consistency. Flow chemistry, or continuous manufacturing, has emerged as a transformative technology in the pharmaceutical industry, offering solutions to many of these problems. ispe.orgveranova.comnih.gov The application of flow chemistry to the synthesis of quinoline (B57606) derivatives has already been demonstrated to be advantageous. researchgate.netresearchgate.netorganic-chemistry.org

Future research should aim to develop a continuous flow process for the synthesis of this compound and its analogs. Such a process could offer several benefits:

Improved Safety: The use of microreactors in flow chemistry allows for better control over reaction parameters, such as temperature and pressure, which is particularly beneficial when handling hazardous reagents or intermediates. nih.gov

Enhanced Efficiency and Yield: The high surface-area-to-volume ratio in flow reactors can lead to improved heat and mass transfer, resulting in faster reaction times and higher yields. veranova.com

Scalability: Flow chemistry processes can be more easily scaled up by extending the operation time or by running multiple reactors in parallel, which can be more efficient than increasing the size of batch reactors. cambrex.com

Integration of Process Analytical Technology (PAT): Continuous manufacturing allows for the integration of real-time monitoring and control of critical process parameters, ensuring consistent product quality. veranova.com

A potential multistep flow synthesis could be envisioned, telescoping several reaction steps without the need for isolation and purification of intermediates, thus reducing waste and manufacturing time. nih.gov The development of such a process would be a significant step towards the sustainable and cost-effective production of this class of compounds.

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level

To fully exploit the therapeutic potential of this compound, a thorough understanding of its interactions with biological targets at the molecular level is essential. This requires the application of advanced biophysical techniques to elucidate the mechanism of action and to identify and validate its molecular targets.

A variety of powerful biophysical methods can be employed to study the interaction between small molecules and their protein targets. drugdiscoverychemistry.comresearchgate.net For this compound, these techniques would be invaluable in confirming target engagement, determining binding affinity and kinetics, and providing structural insights into the binding mode.

Key techniques that could be applied include:

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of the compound bound to its target protein, revealing the precise atomic interactions that govern binding. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile tool for studying protein-ligand interactions in solution, providing information on the binding site, conformational changes upon binding, and binding affinity. drugdiscoverychemistry.comnih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that allows for the real-time measurement of binding kinetics, providing data on association and dissociation rate constants. nih.govfrontiersin.org

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including binding affinity, enthalpy, and entropy. nih.govfrontiersin.org

By employing these techniques, researchers can gain a detailed understanding of how this compound interacts with its biological target(s), which is crucial for rational drug design and lead optimization.

Rational Design of Targeted Decahydroquinolinol-Based Agents

With a solid understanding of the structure-activity relationships and molecular interactions of this compound, the rational design of more potent and selective analogs becomes feasible.

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. nih.gov Consequently, drugs that act on a single target may have limited efficacy or be susceptible to the development of resistance. Polypharmacology, the concept of designing single chemical entities that can modulate multiple targets, has emerged as a promising strategy to address this complexity. nih.govnih.gov

The quinoline scaffold is known to be a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. mdpi.comresearchgate.netorientjchem.org This suggests that the decahydroquinolinol core of this compound could serve as a versatile template for the development of multi-target agents. Future research could focus on designing derivatives that simultaneously inhibit multiple key targets in a disease pathway. For example, in oncology, this could involve designing compounds that target both a specific protein kinase and a drug efflux pump to overcome resistance. mdpi.com

Computational methods, such as molecular docking and molecular dynamics simulations, will be instrumental in the design of these multi-target ligands, allowing for the in silico prediction of binding affinities and interaction modes with different targets. mdpi.com

Exploration of Novel Therapeutic Avenues and Biological Targets for Decahydroquinolinols

The diverse biological activities reported for quinoline derivatives suggest that the therapeutic potential of the decahydroquinolinol scaffold may extend beyond currently known applications. orientjchem.orgnih.gov A systematic exploration of the biological properties of this compound and a library of its analogs could lead to the discovery of novel therapeutic uses.

Future research in this area should involve:

Broad-Based Phenotypic Screening: Screening this compound and its derivatives against a wide range of cell-based assays representing different disease states can help identify unexpected therapeutic opportunities.

Target Identification and Validation: For compounds that show interesting phenotypic activity, modern chemical biology approaches can be used to identify their molecular targets.

Exploration of New Disease Areas: Based on the known pharmacological profiles of quinoline compounds, potential new therapeutic areas for decahydroquinolinols could include infectious diseases, inflammatory disorders, and neurodegenerative diseases. nih.gov

By systematically exploring the biological space of decahydroquinolinols, researchers may uncover novel mechanisms of action and first-in-class therapeutic agents for a variety of diseases.

Investigation of Neuroprotective or Anti-inflammatory Potential

The quinoline ring system is a key structural feature in many compounds with demonstrated neuroprotective and anti-inflammatory effects. This provides a strong rationale for investigating this compound for similar activities.

Neuroprotective Potential:

Future research could explore the neuroprotective capabilities of this compound by investigating its ability to mitigate cellular damage and dysfunction in the nervous system. Quinoline derivatives have been identified as promising candidates for multifunctional antioxidants against neurodegenerative conditions such as Alzheimer's and Parkinson's diseases nih.gov. Studies on related compounds have shown that the quinoline structure can contribute to neuroprotection through various mechanisms, including the inhibition of enzymes like acetylcholinesterase and monoamine oxidase B, which are implicated in the progression of these diseases nih.gov.

Initial in vitro studies on this compound could involve cell-based assays to assess its ability to protect neurons from oxidative stress, a key factor in neurodegeneration. Subsequent research could delve into its potential to modulate inflammatory pathways within the brain, as neuroinflammation is a critical component of many neurological disorders.

Anti-inflammatory Potential:

The quinoline nucleus is a privileged structure in the development of anti-inflammatory agents nih.govresearchgate.netresearchgate.net. Various quinoline derivatives have been shown to target key inflammatory mediators and pathways nih.gov. For instance, some quinoline-based compounds exhibit their anti-inflammatory effects by inhibiting enzymes such as cyclooxygenase (COX) or targeting pro-inflammatory cytokines nih.gov.

Future investigations into the anti-inflammatory properties of this compound would likely begin with in vitro assays to determine its effect on inflammatory markers in cell cultures. Should these initial studies yield positive results, further in vivo research using animal models of inflammation could elucidate its therapeutic potential and mechanism of action. The presence of the ethynyl (B1212043) group on the decahydro-4-quinolinol structure may offer unique interactions with biological targets, potentially leading to novel anti-inflammatory activity. A study on a novel styryl quinolinium derivative demonstrated significant anti-inflammatory effects, suggesting that modifications to the quinoline core can lead to potent biological activity mdpi.com.

A summary of potential initial biological screening for this compound is presented in the table below.

Potential Biological Activity Suggested Initial Screening Method Key Cellular/Molecular Targets
NeuroprotectionNeuronal cell viability assays under oxidative stressAcetylcholinesterase, Monoamine Oxidase B
Anti-inflammatoryMeasurement of inflammatory cytokine production in macrophagesCyclooxygenase (COX), Pro-inflammatory cytokines

Applications in Materials Science or Analytical Chemistry

Beyond its potential therapeutic applications, the unique chemical structure of this compound suggests it could have utility in materials science and analytical chemistry.

Materials Science:

Heterocyclic compounds, including those with quinoline and ethynyl groups, are of significant interest in materials science. They are utilized in the development of a range of materials, including organic conductors, semiconductors, and photovoltaic cells msesupplies.com. The ethynyl group, in particular, is a versatile functional group that can participate in various chemical reactions, such as click chemistry and polymerization, making it a valuable component in the synthesis of novel polymers and functional materials.

Future research in this area could explore the use of this compound as a monomer or building block for the creation of new polymers with unique optical or electronic properties. The rigid quinoline core combined with the reactive ethynyl group could lead to materials with interesting thermal stability and conductivity.

Analytical Chemistry:

8-Hydroxyquinoline and its derivatives are well-known for their ability to form stable complexes with a variety of metal ions. This property has led to their widespread use in analytical chemistry for the detection and quantification of metals researchgate.netacs.org. These compounds can act as fluorescent chemosensors, where the binding of a metal ion results in a measurable change in fluorescence, allowing for sensitive and selective detection researchgate.net.

Given the presence of the quinolinol moiety, this compound could be investigated for its metal-chelating properties. Future studies could assess its ability to bind to different metal ions and evaluate its potential as a fluorescent sensor. The ethynyl group could also serve as a point of attachment for immobilization onto solid supports, creating new materials for solid-phase extraction and preconcentration of trace metals from environmental or biological samples acs.org.

The table below outlines potential areas of investigation for this compound in non-pharmaceutical applications.

Field of Application Potential Role of the Compound Key Structural Features
Materials ScienceMonomer for polymer synthesisEthynyl group, Quinoline core
Analytical ChemistryFluorescent chemosensor for metal ionsQuinolinol moiety
Analytical ChemistryLigand for solid-phase extractionEthynyl group for immobilization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.